5-Bromo-2-chloro-4-methylaniline
Overview
Description
5-Bromo-2-chloro-4-methylaniline: is an organic compound with the molecular formula C7H7BrClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine, chlorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-methylaniline typically involves multiple steps. One common method starts with the nitration of dimethyl terephthalate, followed by hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using cost-effective and efficient processes. The use of readily available starting materials and optimized reaction conditions allows for the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-4-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens, nitrating agents, and sulfonating agents.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted anilines and derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Chemistry: 5-Bromo-2-chloro-4-methylaniline is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential therapeutic agents. Its derivatives have shown promise in preclinical studies for the treatment of various diseases .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various applications in the chemical industry .
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-methylaniline involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms on the benzene ring influences its reactivity and binding affinity to various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
2-Bromo-4-methylaniline: Similar structure but lacks the chlorine atom.
4-Chloro-2-methylaniline: Similar structure but lacks the bromine atom.
5-Chloro-2-methylaniline: Similar structure but lacks the bromine atom.
Uniqueness: 5-Bromo-2-chloro-4-methylaniline is unique due to the presence of both bromine and chlorine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Biological Activity
5-Bromo-2-chloro-4-methylaniline is an organic compound that has garnered attention due to its potential biological activities, particularly as a precursor in the synthesis of various pharmaceuticals, including SGLT2 inhibitors for diabetes therapy. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Molecular Formula: C7H7BrClN
Molecular Weight: 220.49 g/mol
CAS Number: 778611-64-6
The compound is characterized by the presence of bromine and chlorine substituents on the aromatic ring, which are significant for its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of bromoanilines have shown promising results against various bacterial strains. In particular:
- Antibacterial Activity: Studies have demonstrated that this compound and its derivatives possess bactericidal properties against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values reported range from 15.625 μM to 125 μM for these strains .
- Mechanism of Action: The mechanism involves the inhibition of protein synthesis, which is crucial for bacterial growth and replication. This was evidenced by the inhibition of nucleic acid and peptidoglycan production in treated bacterial cultures .
Antifungal Activity
In addition to antibacterial properties, some studies suggest that this compound exhibits antifungal activity. It has been noted to outperform traditional antifungal agents like fluconazole in certain assays, particularly against Candida species .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
Substituent | Effect on Activity |
---|---|
Bromine (Br) | Enhances antibacterial properties |
Chlorine (Cl) | Increases potency against Gram-positive bacteria |
Methyl Group (CH₃) | Modulates lipophilicity and membrane permeability |
Research has shown that modifications to the aniline structure can significantly alter the compound's efficacy against microbial pathogens .
Case Studies
-
Synthesis of SGLT2 Inhibitors:
A study highlighted the role of this compound as an intermediate in synthesizing SGLT2 inhibitors, which are currently in preclinical trials for diabetes treatment. The compound's ability to be synthesized efficiently in large quantities underpins its industrial relevance . -
Antimicrobial Efficacy Testing:
In a controlled study involving various derivatives, this compound was tested against clinical isolates of MRSA and other resistant strains. Results indicated a significant reduction in bacterial load compared to untreated controls, suggesting potential therapeutic applications in combating antibiotic resistance .
Properties
IUPAC Name |
5-bromo-2-chloro-4-methylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEPFFYBEOBNTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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